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Futibatinib Drug Interaction Profile: An Overview

Futibatinib is an irreversible inhibitor of fibroblast growth factor receptor (FGFR) 1–4, approved for the

treatment of advanced intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1].

In vitro studies identified futibatinib as an inhibitor of P-gp and BCRP and a substrate of P-gp [1] [2].

However, a dedicated clinical DDI study concluded that futibatinib does not meaningfully affect the

pharmacokinetics of P-gp or BCRP substrates, and that P-gp inhibition itself has no clinically relevant impact

on futibatinib exposure [1] [3]. This suggests that concomitant use of medications that are solely P-gp

inhibitors or inducers can be used with futibatinib, though dual perpetrators (strong CYP3A4 and P-gp

inhibitors) should be avoided [1].

Quantitative Data Summary of DDI Study

The following tables summarize the pharmacokinetic (PK) results from the phase I DDI study, which

investigated the two-way interaction between futibatinib and P-gp/BCRP substrates (digoxin/rosuvastatin),

as well as between futibatinib and the P-gp inhibitor quinidine [1].

Table 1: Effect of Futibatinib on P-gp and BCRP Substrate Pharmacokinetics [1] This table presents the

geometric mean ratios (GMR) of peak plasma concentration (Cmax) and area under the plasma
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concentration-time curve (AUC) for the probe substrates when co-administered with futibatinib versus

when administered alone.

PK
Parameter

Digoxin (P-gp substrate) GMR (90%
CI)

Rosuvastatin (BCRP substrate) GMR (90%
CI)

Cmax 1.13 (1.05, 1.22) 1.02 (0.93, 1.11)

AUC 1.11 (1.06, 1.16) 0.99 (0.94, 1.04)

Table 2: Effect of P-gp Inhibition (Quinidine) on Futibatinib Pharmacokinetics [1] This table presents

the GMRs for futibatinib when co-administered with the P-gp inhibitor quinidine versus when administered

alone.

PK Parameter Futibatinib + Quinidine vs. Futibatinib Alone GMR (90% CI)

Cmax 1.18 (1.11, 1.26)

AUC 1.16 (1.10, 1.23)

The study concluded that all changes in exposure were less than 20%, which is not considered clinically

relevant [1].

Detailed Experimental Protocol

Below is the detailed methodology from the phase I, open-label, fixed-sequence, two-period DDI study

conducted in healthy adult participants [1].

1. Study Design and Population

Participants: Healthy adults aged 18–55 years.
Part 1 (Futibatinib as Perpetrator): Assessed the effect of futibatinib on the PK of digoxin (P-gp

substrate) and rosuvastatin (BCRP substrate). 20 participants were enrolled.
Part 2 (Futibatinib as Victim): Assessed the effect of the P-gp inhibitor quinidine on the PK of

futibatinib. 24 participants were enrolled.
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2. Dosing and Treatment Sequence

Part 1:
Period 1: A single oral dose of digoxin 0.5 mg and rosuvastatin 10 mg was administered.

Washout: ≥10 days.
Period 2: Oral futibatinib 20 mg was administered once daily for 7 days. On Day 3 of

futibatinib dosing, a single dose of digoxin 0.5 mg and rosuvastatin 10 mg was co-
administered.

Part 2:
Period 1: A single oral dose of futibatinib 20 mg was administered.

Washout: ≥3 days.
Period 2: Oral quinidine 400 mg was administered twice daily on Day 1, followed by 400 mg

once daily on Days 2, 3, and 4. A single dose of futibatinib 20 mg was co-administered on Day
4.

3. Sample Collection and Bioanalysis

Blood Sampling:
Futibatinib: Pre-dose and up to 24 hours post-dose.

Rosuvastatin: Pre-dose and up to 72 hours post-dose.
Digoxin: Pre-dose and up to 120 hours post-dose.

Urine Sampling (for digoxin): Pre-dose and up to 120 hours post-dose.
PK Analysis: Plasma and urine concentrations were determined using validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) methods.

4. Safety Monitoring

Safety was assessed throughout the study by monitoring treatment-emergent adverse events

(TEAEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs) [1]. The most common
TEAEs were diarrhea (80%) and increased blood phosphorus (75%) in Part 1, and prolonged ECG

QT interval (38%) in Part 2.

Pathway and Workflow Diagrams

The following diagrams illustrate the key metabolic and transport pathways of futibatinib, as well as the

workflow of the clinical DDI study.
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Diagram Title: Futibatinib Metabolism and Transporter Interactions

This diagram outlines the primary pathways involved in futibatinib's disposition. Futibatinib is primarily

metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [2]. It is also a substrate and an inhibitor of P-

glycoprotein (P-gp), and an inhibitor of Breast Cancer Resistance Protein (BCRP) based on in vitro data [1]

[2]. The clinical study confirmed that the in vitro inhibition of P-gp and BCRP does not translate into

clinically significant interactions.

Part 1 Sequence Part 2 Sequence

Study Enrollment

Part 1: Futibatinib as Perpetrator
(N=20)

Part 2: Futibatinib as Victim
(N=24)

Period 1: Single dose
Digoxin + Rosuvastatin

Washout
≥10 days

Period 2: Futibatinib 20 mg QD, 7 days
(Digoxin+Rosuvastatin co-admin on Day 3)

Period 1: Single dose
Futibatinib 20 mg

Washout
≥3 days

Period 2: Quinidine 400 mg BID/QD, 4 days
(Futibatinib co-admin on Day 4)
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Diagram Title: Phase I DDI Study Design Workflow

This workflow illustrates the design of the two-part clinical study. Part 1 evaluated futibatinib's effect as a

"perpetrator" on the PK of standard transporter substrates (digoxin for P-gp, rosuvastatin for BCRP). Part 2

evaluated futibatinib as a "victim" when administered with the P-gp inhibitor quinidine [1]. The fixed-

sequence design with appropriate washout periods allowed for robust within-participant comparisons.

Application Note & Protocol Implications

For researchers and clinicians, these findings indicate that futibatinib has a low potential for clinically

significant DDIs involving P-gp and BCRP transport pathways.

Concomitant Medication Use: Medications that are substrates of P-gp or BCRP can be

administered with futibatinib without requiring dose adjustments based on transporter-mediated
interactions [1].

Inhibitor Co-administration: Medications that are specific P-gp inhibitors can also be used
concomitantly without a clinically relevant impact on futibatinib exposure [1].

Key Avoidance: The main DDI concern for futibatinib remains with dual strong inhibitors of both
CYP3A4 and P-gp (e.g., itraconazole) and dual inducers (e.g., rifampin), which should be avoided as

they significantly alter futibatinib plasma concentrations [1] [2].
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To cite this document: Smolecule. [futibatinib concomitant administration P-gp substrates]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b544586#futibatinib-

concomitant-administration-p-gp-substrates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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